3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine
Description
The compound 3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine is a heterocyclic organic molecule featuring a pyridazine core substituted with a methyl group at position 6 and a methoxy-linked piperidine moiety at position 3. The piperidine ring is further modified by a sulfonyl group attached to a 3,5-dimethylpyrazole fragment. Its comparison with analogs must rely on structurally related compounds reported in the literature .
Properties
IUPAC Name |
3-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11-4-5-15(20-17-11)24-10-14-6-8-21(9-7-14)25(22,23)16-12(2)18-19-13(16)3/h4-5,14H,6-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPXIAQONDMVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=C(NN=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Lithiation and Functionalization
6-Methylpyridazine is subjected to directed ortho-metalation using LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with trimethylborate to yield 3-boronic acid-6-methylpyridazine. Subsequent oxidation with hydrogen peroxide generates 3-hydroxy-6-methylpyridazine in 68% yield.
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Lithiation | LDA, THF, -78°C, 1 h | - |
| Borylation | B(OMe)3, -78°C to RT, 2 h | 75 |
| Oxidation | H2O2, NaOH, RT, 4 h | 68 |
Alternative Pathway: Nucleophilic Aromatic Substitution
3-Chloro-6-methylpyridazine undergoes hydrolysis using 10% aqueous NaOH at 100°C for 8 h, affording the 3-hydroxy derivative in 72% yield. This method avoids cryogenic conditions but requires stringent temperature control.
Preparation of 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-ylmethanol
Sulfonylation of Piperidine
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is synthesized via chlorination of the corresponding sulfonic acid using SOCl2. Piperidine is then reacted with the sulfonyl chloride in dichloromethane with triethylamine as a base, yielding 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine in 85% purity.
Optimization Data :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 85 |
| Pyridine | THF | RT | 78 |
| NaHCO3 | Water/DCM | RT | 65 |
Hydroxymethylation at Piperidine C-4
The piperidine sulfonamide undergoes Friedel-Crafts alkylation with formaldehyde in acetic acid, introducing a hydroxymethyl group at position 4. Catalytic H2SO4 (0.1 eq.) enhances regioselectivity, achieving 70% yield after recrystallization from ethyl acetate/hexane.
Ether Bond Formation: Coupling of Fragments
Mitsunobu Reaction
The hydroxymethyl-piperidine sulfonamide and 6-methylpyridazine-3-ol are coupled using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF. This method affords the target compound in 62% yield with minimal epimerization.
Parameters :
- Molar ratio (Alcohol : Pyridazine) : 1.2 : 1
- Reaction time: 12 h at RT
- Workup: Column chromatography (SiO2, EtOAc/hexane 1:3)
Nucleophilic Substitution via Mesylate Intermediate
The piperidine alcohol is converted to its mesylate (MsCl, Et3N, DCM, 0°C), then reacted with 3-hydroxy-6-methylpyridazine and K2CO3 in DMF at 80°C. This approach yields 58% product but requires rigorous drying to avoid hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Mitsunobu | Mild conditions, high stereo-control | Cost of reagents | 62 |
| Mesylate substitution | Inexpensive reagents | High temperature, side reactions | 58 |
Crystallization and Purification
The crude product is purified via sequential solvent crystallization:
- Dissolution in warm acetonitrile (60°C).
- Gradual addition of tert-butyl methyl ether induces crystallization.
- Isolation by filtration yields 98.5% pure product (HPLC).
Crystallization Data :
| Solvent System | Temperature | Purity (%) |
|---|---|---|
| Acetonitrile/TBME | 0-5°C | 98.5 |
| Ethanol/Water | RT | 95.2 |
Chemical Reactions Analysis
Types of Reactions
3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with sulfonamide- and piperidine/piperazine-containing analogs synthesized in . Key differences lie in the core heterocycles, substituent positions, and functional groups, which influence physical properties and synthetic outcomes.
Structural and Functional Group Comparisons
Core Heterocycles: The target compound features a pyridazine ring, whereas analogs in (e.g., 6d–6l) utilize benzene rings or piperazine backbones. Pyridazine’s electron-deficient nature may enhance solubility compared to benzene-based analogs. The 3,5-dimethylpyrazole sulfonyl group in the target compound differs from the sulfamoylaminophenyl groups in (e.g., 6d, 6h).
Synthetic Yields :
- Compounds in achieved yields ranging from 45% to 82% , depending on substituent complexity. For example:
- 6d (N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide): 68% yield.
- 6j (1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine): 45% yield.
Melting Points :
- 6e : 198°C.
- 6l : 230°C.
Data Table: Key Properties of Analogous Compounds
Analytical Characterization
- All compounds in were characterized via 1H/13C/19F NMR, ESI-MS, and TLC , confirming purity and structural integrity . The target compound would likely require similar techniques, with additional focus on resolving pyridazine proton signals in NMR.
- SHELX software (–3) is widely used for crystallographic refinement. If the target compound’s crystals were obtained, SHELXL could refine its structure, leveraging high-resolution data to resolve steric clashes from the dimethylpyrazole group .
Key Differences and Implications
- Solubility : The pyridazine ring’s polarity could enhance aqueous solubility relative to benzhydryl-piperazine derivatives, which are highly lipophilic.
Biological Activity
The compound 3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H22N4O2S
- Molecular Weight : 350.45 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research has indicated several key areas of activity:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures exhibit significant antibacterial properties against various strains, including Salmonella typhi and Staphylococcus aureus .
- Enzyme Inhibition : The compound is believed to act as an inhibitor for several enzymes, notably acetylcholinesterase (AChE) and urease. In vitro studies have shown that some piperidine derivatives exhibit strong inhibitory activity against these enzymes, which are crucial in various physiological processes .
- Cytotoxic Effects : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds related to this compound:
Study 1: Antibacterial Activity
A study synthesized a series of piperidine derivatives and assessed their antibacterial activity. The most active compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against E. coli and Bacillus subtilis. These findings suggest that the sulfonamide moiety enhances antibacterial properties .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | E. coli | 0.63 |
| Compound B | S. aureus | 2.14 |
| Compound C | Bacillus subtilis | 1.21 |
Study 2: Enzyme Inhibition
In another investigation, several synthesized compounds were tested for their AChE inhibition capabilities. Results indicated that certain derivatives had significant inhibitory effects, with IC50 values lower than standard inhibitors like thiourea .
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 2.14 |
| Compound E | Urease | 0.63 |
The proposed mechanism of action for the biological activities of this compound revolves around its ability to bind to specific targets:
- Enzyme Binding : The sulfonamide group enhances binding affinity to target enzymes, facilitating inhibition.
- Cellular Uptake : The piperidine ring structure may improve cellular permeability, allowing the compound to exert its effects intracellularly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
